molecular formula C21H26N2O4 B14017227 tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate

tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate

Cat. No.: B14017227
M. Wt: 370.4 g/mol
InChI Key: NVXNRAHUHWCDMD-UWJYYQICSA-N
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Description

tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring:

  • A tert-butyl ester at position 2.
  • Cyano and cyclopropyl substituents at position 3.
  • A 4-methoxyphenylmethyl group at position 1.
  • 5-oxo (ketone) functionality.
  • Stereochemistry: (3S,4S).

This compound is likely used in medicinal chemistry as an intermediate for bioactive molecules, leveraging its rigid pyrrolidine core and functional groups for targeted interactions.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3/t17-,21-/m0/s1

InChI Key

NVXNRAHUHWCDMD-UWJYYQICSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CN(C(=O)[C@@]1(C#N)C2CC2)CC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Cyclopropyl Group: This step may involve a cyclopropanation reaction using reagents such as diazomethane or cyclopropyl carbinol.

    Incorporation of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.

    Formation of the tert-Butyl Ester: The final step involves esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

tert-Butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Variant

Compound: tert-butyl (3R,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate Key Difference: Stereochemistry at position 3 (3R vs. 3S). Implications:

  • Enantiomers often exhibit divergent biological activities due to chiral recognition in protein binding.
  • The (3R,4S) configuration may alter solubility or metabolic stability compared to the (3S,4S) form.
    Source : Structural data from a related enantiomer is documented .

Pyrrolidine Derivatives with tert-Butyl Esters

Compound 25e : tert-Butyl(3aS,4S,6aR)-4-{[2-(ethoxycarbonyl)-4-(4-methoxyphenyl)-1H-pyrrol-1-yl]methyl}-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate
Key Differences :

  • Incorporates a dioxolo ring fused to pyrrolidine.
  • Ethoxycarbonyl group instead of cyano. Implications:
  • Ethoxycarbonyl may enhance hydrolytic stability compared to cyano under basic conditions. Source: Synthesized in a study on CK1 inhibitors .

Compound 26e : 1-{[(3aS,4S,6aR)-5-(tert-Butoxycarbonyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methyl}-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Key Differences :

  • Carboxylic acid at position 2 vs. tert-butyl ester.
    Implications :
  • Increased polarity improves aqueous solubility but reduces cell membrane permeability.
  • Acid functionality enables salt formation for pharmaceutical formulations.
    Source : Derived via hydrolysis of ester precursors .

tert-Butyl Carbamates and Silyl Ethers

Compound from : (3R,4S)-4-(benzyl(tert-butoxycarbonyl)amino)-5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylic acid Key Differences:

  • Boc-protected amino group vs. cyano/cyclopropyl.
  • Carboxylic acid at position 3.
    Implications :
  • Boc groups are acid-labile, requiring controlled deprotection (e.g., TFA), whereas tert-butyl esters are cleaved under strong acids (e.g., HCl).
  • The benzyl group introduces aromatic interactions in binding assays.
    Source : Reported as a synthetic intermediate .

Compound from : Contains a tert-butyldimethylsilyl (TBDMS) ether .
Implications :

  • TBDMS groups are removed with fluoride ions (e.g., TBAF), offering orthogonal protection to tert-butyl esters.
  • Greater steric hindrance compared to tert-butyl esters may slow reaction rates.
    Source : Used in nucleotide synthesis .

Oxazolidinone and Pyridazine Derivatives

Compound from : tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate
Key Differences :

  • Oxazolidinone core vs. pyrrolidine. Implications:
  • Oxazolidinones act as chiral auxiliaries, enhancing stereoselectivity in asymmetric synthesis.
  • The 2,5-dioxo group increases electrophilicity for nucleophilic attacks.
    Source : Cited in a patent for intermediates .

Pyridazine Derivatives () :
Key Differences :

  • Six-membered pyridazine ring with two nitrogens vs. five-membered pyrrolidine.
    Implications :
  • Pyridazines exhibit distinct electronic properties (e.g., hydrogen-bonding capacity) and reduced ring strain.
  • Potential for broader solubility in polar solvents. Source: Patented as kinase inhibitors .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Stereochemistry Stability/Reactivity Applications
Target Compound Pyrrolidine Cyano, cyclopropyl, tert-butyl ester (3S,4S) Acid-labile ester Medicinal intermediate
(3R,4S) Enantiomer Pyrrolidine Cyano, cyclopropyl, tert-butyl ester (3R,4S) Similar to target Enantioselective synthesis
Compound 25e Dioxolo-pyrrolidine Ethoxycarbonyl, tert-butyl ester (3aS,4S,6aR) Hydrolytically stable ester CK1 inhibitor precursor
Compound from Pyrrolidine Boc-amino, carboxylic acid (3R,4S) Acid-labile Boc Peptide synthesis
Oxazolidinone Oxazolidinone tert-butyl ester, isopropyl (4S) Base-stable Chiral auxiliary

Research Findings and Implications

  • Stereochemistry : The (3S,4S) configuration in the target compound may optimize binding to biological targets compared to its (3R,4S) counterpart .
  • Functional Groups: The cyano group’s electron-withdrawing nature enhances electrophilicity at position 4, facilitating nucleophilic additions.
  • Stability : tert-Butyl esters offer superior stability under basic conditions compared to Boc or TBDMS groups, which require acidic or fluoride-based deprotection, respectively .
  • Diverse Applications: Structural analogs are utilized in kinase inhibition (pyridazines), peptide synthesis (Boc derivatives), and asymmetric catalysis (oxazolidinones) .

Biological Activity

Tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a complex organic compound notable for its potential biological activities. Its structure incorporates several functional groups, including a tert-butyl ester , a cyano group , a cyclopropyl ring , and a methoxyphenyl moiety . These features suggest possible interactions with various biological targets, such as enzymes and receptors, which may lead to significant pharmacological effects.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H26N2O4
Molecular Weight370.44 g/mol
CAS Number2891580-27-9
LogP2.41
Polar Surface Area80 Å
Rotatable Bonds7

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro tests against human lung adenocarcinoma A549 cells demonstrated that this compound exhibits structure-dependent anticancer activity. For instance, when tested at a concentration of 100 µM for 24 hours, it showed significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Case Study: A549 Cell Line

In a comparative study involving multiple compounds, the following observations were made:

Compound IDViability (%) after TreatmentNotes
Compound 1566More potent than control
Compound 21Not specifiedHighest anticancer activity

The results suggest that structural modifications, such as the presence of specific functional groups, can enhance the cytotoxicity of these compounds toward cancer cells while potentially minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

Beyond anticancer properties, pyrrolidine derivatives have also demonstrated antimicrobial activities against various pathogens. In studies involving multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, these compounds exhibited effective inhibition, indicating their potential as therapeutic agents against resistant infections .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The cyano group may enhance binding affinity to enzyme active sites.
  • Modulation of Signaling Pathways : The methoxyphenyl moiety could influence signaling pathways related to cell proliferation and apoptosis.
  • Structural Stability : The cyclopropyl ring contributes to the molecular rigidity necessary for effective receptor interactions.

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